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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

Get Quote

Executive Summary & Mechanism of Action
Folic Acid-Induced Nephropathy (FA-IN) is a robust model of Acute Kidney Injury (AKI)

transitioning to Chronic Kidney Disease (CKD). High-dose folic acid causes crystal precipitation

in tubules, triggering acute tubular necrosis (ATN) followed by progressive interstitial fibrosis.[1]

The Target: The Bradykinin B1 Receptor (B1R) is an inducible G-protein coupled receptor

(GPCR). Unlike the constitutively expressed B2R, B1R is negligible in healthy tissue but is

rapidly upregulated during tissue injury, inflammation, and cytokine exposure (IL-1

, TNF-

).

The R715 Effect (The "Double-Edged Sword"): Recent data indicates a temporal dichotomy in

B1R function during FA-IN.

Acute Phase (0–48h): B1R signaling appears necessary for early adaptive repair and

hemodynamic maintenance. Blockade here may exacerbate AKI.[2]
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Chronic Phase (7–28 days): Persistent B1R activation drives pro-fibrotic macrophage

polarization (M1 phenotype) and fibroblast activation. Blockade here attenuates fibrosis.[2][3]

R715 TFA (Ac-Lys-[D-

Nal

, Ile

]-des-Arg

-Bradykinin) is a potent, selective, metabolically stable B1R antagonist. The "TFA" denotes the
trifluoroacetate salt form, common in synthetic peptides, which ensures solubility and stability.

Mechanistic Pathway Diagram[1]
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Figure 1: The dual role of B1R in nephropathy.[2] R715 blockade prevents the chronic fibrotic

transition but must be timed carefully to avoid interfering with acute repair.

Experimental Protocol
A. Reagent Preparation: R715 TFA
Critical Note on Peptide Content: R715 is supplied as a TFA salt. The gross weight includes the

peptide and the counterions. You must calculate the Net Peptide Content (NPC) to dose

accurately.

Example: If NPC is 70%, 1 mg of powder contains only 0.7 mg of active peptide.

Preparation Steps:

Stock Solution (10 mM): Dissolve R715 TFA powder in sterile, endotoxin-free water. Aliquot

into low-bind tubes (e.g., 20 µL aliquots) to avoid repeated freeze-thaw cycles. Store at

-80°C.

Working Solution: On the day of injection, dilute the stock in sterile PBS (pH 7.4).

Solubility Check: R715 is generally soluble in water/PBS. If turbidity occurs, brief

sonication is permissible.

pH Check: High concentrations of TFA salts can acidify the solution. Check pH with a

micro-strip; adjust to 7.2–7.4 with dilute NaOH if necessary (rarely needed for in vivo

doses).

B. Animal Model Induction (Folic Acid)[1][2][3][5][6][7][8]
Species: Male C57BL/6J mice (8–10 weeks, 20–25g).

Vehicle: 0.3 M Sodium Bicarbonate (NaHCO

). Folic acid is insoluble in neutral water.

Induction Dose: 250 mg/kg (Intraperitoneal - IP).[1][4]

Procedure:
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Dissolve Folic Acid (25 mg/mL) in 0.3 M NaHCO

. Vortex heavily; warm to 37°C if needed to clear solution.

Administer single IP injection. Protect solution from light (folate is light-sensitive).

C. R715 Treatment Regimens
Choose the regimen based on your specific research question.

Regimen Type Dosing Schedule
R715 Dose (Active
Peptide)

Purpose

Prophylactic
Start 24h before FA,

then daily.

500 – 1000 µg/kg (IP

or SC)

To study total B1R

contribution (Risk:

Exacerbated AKI).

Therapeutic
Start 48h after FA

(post-AKI peak).

500 – 1000 µg/kg (IP

or SC)

Recommended: To

target fibrosis without

compromising acute

recovery.

Workflow Diagram

Day 0:
Folic Acid Injection

(250 mg/kg IP)

Day 2:
Acute Phase Peak
(AKI Assessment)

 Injury Development Day 3:
Start R715 Treatment

(Therapeutic Arm)

 Transition Day 14-28:
Sacrifice & Analysis

(Fibrosis Phase)

 Daily Dosing
(500-1000 µg/kg)

Click to download full resolution via product page

Figure 2: Recommended therapeutic workflow avoiding the acute injury window.

Key Readouts & Validation
To validate the efficacy of R715, you must assess markers across three domains: Function,

Structure, and Molecular Signaling.

Table 1: Validation Markers
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Domain Marker Method
Expected Effect of
R715 (Therapeutic)

Renal Function Serum Creatinine Enzymatic Assay
Reduction (Improved

function) vs Vehicle

BUN (Blood Urea

Nitrogen)
Colorimetric Assay Reduction

Fibrosis Collagen Deposition Sirius Red Staining
Decreased % stained

area

-SMA IHC / Western Blot

Downregulation (Less

myofibroblast

activation)

Inflammation
Macrophage

Polarization

qPCR (CD86 vs

CD206)

Shift from M1 (Pro-

inflam) to M2

(Reparative)

Target Engagement B1R Expression qPCR / Western Blot

R715 may not lower

expression, but blocks

signaling.

Troubleshooting & Expert Tips (Self-Validating
Systems)
1. The "TFA Effect" in Cell Culture vs. In Vivo:

In Vitro Warning: If you move to cell culture (e.g., renal fibroblasts), the TFA counterion can

be cytotoxic at high concentrations (>1 mM). You must wash the peptide or use a salt

exchange (HCl form) if observing non-specific toxicity.

In Vivo: The systemic buffering capacity of the mouse handles the TFA salt well at 1 mg/kg

doses.

2. Verifying the Model (Go/No-Go Step):
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At Day 2, check BUN/Creatinine in a sentinel group. If Creatinine is not elevated >2-3x

baseline, the FA induction failed (likely due to FA solubility issues or degradation). Do not

proceed with chronic dosing in non-injured mice.

3. Stability of R715:

Peptides are susceptible to peptidases. While R715 is chemically modified for stability,

always keep working solutions on ice and discard unused portions daily. Do not store diluted

peptide at 4°C for days.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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